Vindesine sulfate

Chinese Name
硫酸长春地辛
English Name
Vindesine sulfate
标识符
CAS No.
59917-39-4
Molecular Formula
C43H55N5O7
Molecular Weight
753.9410
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
72%
56/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled56
druglikeness.missing22
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
852.9500
druglikeness.valid
TPSA
TPSA
225.4400
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
-
LogD
LogD
-
HBA
HBA
12
druglikeness.valid
water_solubility
water_solubility
-
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
-
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
Low
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
Low
druglikeness.valid
bioavailability
bioavailability
-
PPB
PPB
-
VD
VD
-
tissue_distribution
tissue_distribution
Extensive
druglikeness.valid
blood_brain_barrier
blood_brain_barrier
Low
druglikeness.valid
placental_barrier
placental_barrier
Unknown
druglikeness.valid
milk_secretion
milk_secretion
Unknown
druglikeness.valid
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
No
druglikeness.valid
CYP1A2_inhibitor
CYP1A2_inhibitor
No
druglikeness.valid
CYP2C9_substrate
CYP2C9_substrate
No
druglikeness.valid
CYP2C9_inhibitor
CYP2C9_inhibitor
No
druglikeness.valid
CYP2C19_substrate
CYP2C19_substrate
No
druglikeness.valid
CYP2C19_inhibitor
CYP2C19_inhibitor
No
druglikeness.valid
CYP2D6_substrate
CYP2D6_substrate
No
druglikeness.valid
CYP2D6_inhibitor
CYP2D6_inhibitor
No
druglikeness.valid
CYP3A4_substrate
CYP3A4_substrate
Yes
druglikeness.valid
CYP3A4_inhibitor
CYP3A4_inhibitor
Yes
druglikeness.valid
UGT1A1_substrate
UGT1A1_substrate
No
druglikeness.valid
UGT1A3_substrate
UGT1A3_substrate
No
druglikeness.valid
UGT1A4_substrate
UGT1A4_substrate
No
druglikeness.valid
UGT1A6_substrate
UGT1A6_substrate
No
druglikeness.valid
UGT1A9_substrate
UGT1A9_substrate
No
druglikeness.valid
Ames_test
Ames_test
Unknown
druglikeness.valid
micronucleus_test
micronucleus_test
Yes
druglikeness.valid
chromosomal_aberration
chromosomal_aberration
Yes
druglikeness.valid
DNA_damage
DNA_damage
Yes
druglikeness.valid
carcinogenicity
carcinogenicity
Unknown
druglikeness.valid
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
Unknown
druglikeness.valid
cardiotoxicity
cardiotoxicity
Unknown
druglikeness.valid
nephrotoxicity
nephrotoxicity
Unknown
druglikeness.valid
neurotoxicity
neurotoxicity
Yes
druglikeness.valid
hERG_inhibition
hERG_inhibition
Unknown
druglikeness.valid
Pgp_substrate
Pgp_substrate
Yes
druglikeness.valid
Pgp_inhibitor
Pgp_inhibitor
Yes
druglikeness.valid
BCRP_substrate
BCRP_substrate
Unknown
druglikeness.valid
BCRP_inhibitor
BCRP_inhibitor
Unknown
druglikeness.valid
OATP1B1_substrate
OATP1B1_substrate
Unknown
druglikeness.valid
OATP1B1_inhibitor
OATP1B1_inhibitor
Unknown
druglikeness.valid
OATP1B3_substrate
OATP1B3_substrate
Unknown
druglikeness.valid
OATP1B3_inhibitor
OATP1B3_inhibitor
Unknown
druglikeness.valid
drug_induced_liver_injury
drug_induced_liver_injury
Unknown
druglikeness.valid
QT_prolongation
QT_prolongation
Unknown
druglikeness.valid
skin_sensitization
skin_sensitization
No
druglikeness.valid
respiratory_toxicity
respiratory_toxicity
Unknown
druglikeness.valid
reproductive_toxicity
reproductive_toxicity
Yes
druglikeness.valid
Peff
Peff
-
Syn_Accessibility
Syn_Accessibility
-
MRTD
MRTD
-
Skin_Sens
Skin_Sens
No
druglikeness.valid
Resp_Sens
Resp_Sens
No
druglikeness.valid
Photo_tox
Photo_tox
No
druglikeness.valid
Ser_ALK
Ser_ALK
No
druglikeness.valid
Ser_GGT
Ser_GGT
-
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
-
Ser_ALT
Ser_ALT
-
druglikeness.quickNavigation
Related Diseases
黑色素瘤
Melanoma
Corresponding Targets:
乳腺癌
Breast cancer
Corresponding Targets:
非小细胞肺癌
Non-small cell lung cancer
Corresponding Targets:
急性淋巴细胞白血病
Acute Lymphoblastic Leukemia
Corresponding Targets:
食管癌
Esophageal Cancer
Corresponding Targets:
Plant Sources
相关化合物

Leachianone G
Leachianone G
CAS号:152464-78-3
分子式:C20H20O6
分子量:356.3740

Nagilactone B
Nagilactone B
CAS号:19891-51-1
分子式:C19H24O7
分子量:364.3940

Tubotaiwine
Tubotaiwine
CAS号:6711-69-9
分子式:C20H24N2O2
分子量:324.4240

10-Hydroxy-16-epiaffinine
10-Hydroxy-16-epiaffinine
CAS号:82513-70-0
分子式:C20H24N2O3
分子量:340.4230

Goniodiol
Goniodiol
CAS号:96422-52-5
分子式:C13H14O4
分子量:234.2510

Dodoviscin H
Dodoviscin H
CAS号:1372527-39-3
分子式:C26H30O7
分子量:454.5190